2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethyl-1,2,4-oxadiazole with 2-chloropyridine under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxadiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction can lead to different oxadiazole derivatives .
Scientific Research Applications
2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-1,2,4-oxadiazole share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: 2-Chloropyridine and its derivatives are structurally related and often used in similar applications.
Uniqueness
2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields .
Properties
Molecular Formula |
C9H8ClN3O |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H8ClN3O/c1-2-7-12-9(14-13-7)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
SLMONMPXSSLXND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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